N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
Description
N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound featuring a 2-methyl-1,3-thiazole moiety linked via an ethyl chain to an acetamide group. Its molecular formula is C₈H₁₁N₃OS (molecular weight: 197.25 g/mol). The compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole derivatives, which exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and receptor-targeting properties .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-6(11)9-4-3-8-5-12-7(2)10-8/h5H,3-4H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENQDIVOSWSWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-methyl-1,3-thiazole with ethylamine followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . The process can be summarized as follows:
Formation of the thiazole ring: This involves the reaction of 2-methylthiazole with ethylamine.
Acetylation: The resulting product is then acetylated using acetic anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antifungal Properties
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide exhibits significant antimicrobial and antifungal activities. The thiazole moiety is known for its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that compounds with similar structures can inhibit bacterial cell wall synthesis, leading to effective antimicrobial effects.
Anti-inflammatory Potential
Research indicates that this compound may influence inflammatory pathways. It has been studied for its potential to modulate the activity of enzymes involved in inflammation, such as p38 mitogen-activated protein kinase (MAPK). This suggests possible applications in treating inflammatory diseases .
Cancer Research
this compound has been evaluated for anticancer properties. A study reported that thiazole derivatives demonstrated selective cytotoxicity against various cancer cell lines. The compound's structure allows it to induce apoptosis in cancer cells, making it a promising candidate for anticancer drug development .
Biological Research Applications
Neurotransmitter System Modulation
Preliminary findings indicate that this compound may affect neurotransmitter systems. Its potential to act on receptors involved in neurotransmission could lead to developments in neuropharmacology, particularly for conditions like depression or anxiety.
Biological Assays
The compound has shown promise in biological assays for its antiviral properties. It may inhibit viral replication or interfere with viral entry into host cells, making it a candidate for further exploration in antiviral drug development .
Industrial Applications
Chemical Synthesis Intermediates
this compound is utilized as an intermediate in the synthesis of other biologically active thiazole derivatives. Its versatility in chemical reactions makes it valuable in pharmaceutical manufacturing processes .
Agricultural Chemicals
The compound is also explored for its potential application in agriculture as a biocide or fungicide. Its effectiveness against fungal pathogens could lead to the development of safer and more effective agricultural treatments.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide and related compounds:
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- D265-0194 : The 2-methylphenyl substituent increases molecular weight (C₁₃H₁₄N₂OS) and lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
Receptor Binding and Selectivity
- Mirabegron : The extended aryl-ethyl-amine structure enables selective β3-adrenergic receptor agonism, unlike simpler thiazole-acetamides .
Crystal Packing
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety can interact with various biological targets, influencing enzyme activity and receptor modulation. The specific substitution pattern of this compound enhances its chemical reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
- Receptor Modulation : Interactions with neurotransmitter receptors could influence signaling pathways related to various physiological responses.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-Aminothiazole | Antimicrobial and anticancer activities | Well-studied for various therapeutic uses |
| 4-Methylthiazole | Used in flavor and fragrance industries | Less focus on medicinal properties |
| Thiazole-4-acetic acid | Potential anti-inflammatory properties | Similar structural features |
This compound stands out due to its specific thiazole-acetamide combination, which enhances its biological activities compared to the aforementioned compounds.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent activity against various pathogens. For example, derivatives of thiazole compounds have shown MIC values as low as 0.22 μg/mL against certain bacteria .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines:
- Cell Lines Tested : A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma).
| Cell Line | IC50 Value (μM) | Selectivity Index |
|---|---|---|
| A549 | 12.5 | 5.0 |
| Caco-2 | 15.0 | 4.5 |
| SHSY-5Y | 8.0 | 6.0 |
The compound exhibited higher selectivity towards SHSY-5Y cells compared to normal fibroblast cells, suggesting its potential as a targeted therapy for neuroblastoma .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated strong inhibition zones comparable to established antibiotics .
- Anticancer Profile : In a comparative study involving various thiazole derivatives, this compound showed superior anticancer activity against SHSY-5Y cells compared to traditional chemotherapeutics like doxorubicin .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A robust synthetic approach involves coupling 2-methyl-1,3-thiazole-4-ethylamine with acetyl chloride or acetic anhydride under controlled conditions. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.
- Temperature Control: Maintain reflux conditions (80–100°C) to ensure complete acylation while minimizing side reactions .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Yield optimization can be achieved by adjusting stoichiometry (1.2–1.5 equivalents of acetylating agent) and monitoring progress via TLC (hexane:ethyl acetate, 3:1) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the acetamide moiety (δ ~2.0 ppm for CH, δ ~165–170 ppm for C=O) and thiazole protons (δ ~6.5–7.5 ppm) .
- IR Spectroscopy: Detect amide C=O stretching (~1650 cm) and thiazole C=N absorption (~1520 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNOS: 184.0675) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area under the curve) .
Q. How can researchers assess the potential biological activity of this compound in preclinical studies?
Methodological Answer:
- Receptor Binding Assays: Screen for β3-adrenoceptor agonism using transfected HEK-293 cells, measuring cAMP production via ELISA .
- Enzyme Inhibition Studies: Test against kinases or proteases (e.g., tyrosine kinase) using fluorogenic substrates .
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., MCF-7) to evaluate IC values .
- In Silico Docking: Employ AutoDock Vina to predict binding affinities to target proteins (e.g., β3-adrenoceptor) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) diffraction data .
- Structure Solution: Apply SHELXD for phase determination via direct methods, followed by SHELXL for refinement (R-factor < 5%) .
- Handling Twinning: For twinned crystals, use TWINLAW in SHELXL to model pseudo-merohedral twinning .
- Validation: Check for geometric outliers (e.g., bond lengths, angles) using CCDC Mercury .
Q. What strategies are recommended for analyzing hydrogen bonding networks in the crystal structure of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethyl]acetamide, and how do these interactions influence molecular packing?
Methodological Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., N–H···O=C) into motifs (chains, rings) using Etter’s formalism .
- Packing Analysis: Use PLATON to calculate void volumes and identify π-π stacking between thiazole rings .
- Thermal Motion: Refine anisotropic displacement parameters (ADPs) in SHELXL to distinguish static disorder from dynamic motion .
Q. How should researchers design structure-activity relationship (SAR) studies to explore the pharmacological potential of this compound derivatives?
Methodological Answer:
- Core Modifications: Introduce substituents at the thiazole 2-position (e.g., halogens, methyl groups) to probe steric effects .
- Bioisosteric Replacement: Replace the acetamide group with sulfonamide or urea to evaluate hydrogen-bonding capacity .
- In Vivo Testing: Administer derivatives in rodent models (e.g., overactive bladder) to correlate structural changes with efficacy .
Q. What experimental approaches reconcile contradictory data between computational predictions and empirical observations for this compound’s reactivity?
Methodological Answer:
- Multi-Technique Validation: Cross-validate DFT-predicted reaction pathways (e.g., B3LYP/6-31G*) with experimental kinetics (NMR reaction monitoring) .
- Crystallographic Refinement: Resolve discrepancies in bond lengths/angles by comparing X-ray data with quantum-mechanical calculations .
- Isotopic Labeling: Use N-labeled analogs to trace reaction intermediates via N NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
